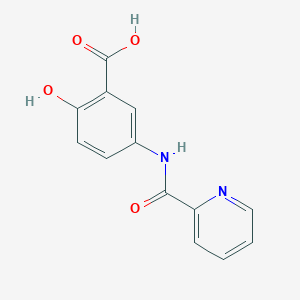

2-Hydroxy-5-(pyridine-2-amido)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(pyridine-2-carbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-11-5-4-8(7-9(11)13(18)19)15-12(17)10-3-1-2-6-14-10/h1-7,16H,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJWRWGQCYNMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201218125 | |

| Record name | 2-Hydroxy-5-[(2-pyridinylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926198-07-4 | |

| Record name | 2-Hydroxy-5-[(2-pyridinylcarbonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926198-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-[(2-pyridinylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 2 Hydroxy 5 Pyridine 2 Amido Benzoic Acid and Its Architectures

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

For the specific compound, 2-Hydroxy-5-(pyridine-2-amido)benzoic acid, a comprehensive search of crystallographic databases and scientific literature did not yield a publicly available single-crystal structure. Therefore, precise experimental data on its solid-state conformation and crystal packing are not available at this time.

Should a crystal structure become available, the data would typically be presented as follows:

Table 1: Illustrative Crystallographic Data for a Molecular Crystal

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₄ |

| Formula Weight | 258.23 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | Not Available |

| Z (Molecules per unit cell) | Not Available |

| Density (calculated) | Not Available |

Solution-State Conformational Dynamics via Advanced NMR Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. Advanced techniques, such as 2D NMR (COSY, HSQC, HMBC, NOESY), can reveal through-bond and through-space correlations between nuclei, providing insights into the molecule's conformational preferences and flexibility in different solvents. The chemical shifts of protons and carbons are also highly sensitive to the electronic environment and molecular conformation.

A detailed study of the solution-state conformational dynamics of this compound using such advanced NMR techniques has not been reported in the reviewed literature. Such an investigation would be valuable to understand the rotational barriers around the amide bond and the orientation of the pyridine (B92270) and benzoic acid rings relative to each other in solution.

Chiroptical Properties and Stereochemical Investigations of Chiral Analogues (if applicable)

Chiroptical properties, such as electronic circular dichroism (ECD), are essential for characterizing chiral molecules. acs.org These properties arise from the differential absorption of left- and right-circularly polarized light and are exquisitely sensitive to the molecule's three-dimensional structure. acs.org The introduction of a chiral center or element of axial or planar chirality into a molecule like this compound would render it optically active. acs.org

Based on the available literature, there are no reports on the synthesis or stereochemical investigation of chiral analogues of this compound. Therefore, this section is not currently applicable.

Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline Forms

The molecular structure of this compound contains several functional groups capable of forming strong hydrogen bonds: the carboxylic acid hydroxyl group, the phenolic hydroxyl group, the amide N-H group, the amide carbonyl oxygen, the carboxylic carbonyl oxygen, and the pyridine nitrogen atom. These groups can act as hydrogen bond donors and acceptors, leading to the formation of robust and intricate supramolecular networks.

While a specific crystal structure for the title compound is unavailable, the types of interactions can be predicted. It is highly probable that the carboxylic acid would form strong O-H···N hydrogen bonds with the pyridine nitrogen of an adjacent molecule. nih.govnih.gov This is a very common and stable interaction motif observed in co-crystals of carboxylic acids and pyridines. nih.gov Additionally, the amide N-H could form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, and the phenolic hydroxyl group could also participate in various donor or acceptor interactions. These interactions collectively guide the assembly of the molecules into higher-order structures like chains, sheets, or three-dimensional networks. nih.gov

Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role |

|---|---|

| Carboxylic Acid (-COOH) | Donor (O-H), Acceptor (C=O) |

| Phenolic Hydroxyl (-OH) | Donor (O-H), Acceptor (O) |

| Amide (-CONH-) | Donor (N-H), Acceptor (C=O) |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

Theoretical and Computational Chemistry Approaches to Elucidate Reactivity and Interactions of 2 Hydroxy 5 Pyridine 2 Amido Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

No published studies containing DFT calculations specifically for 2-Hydroxy-5-(pyridine-2-amido)benzoic acid were found. Therefore, data on its electronic structure, reactivity descriptors, frontier molecular orbitals, electrostatic potential, or aromaticity are not available.

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound. Consequently, data regarding its HOMO-LUMO energy gap, which is crucial for understanding its chemical reactivity and kinetic stability, remains uncharacterized.

A specific electrostatic potential map for this compound has not been published. This information would typically reveal the charge distribution, identifying electrophilic and nucleophilic sites, which is fundamental to predicting its interaction with other molecules. nih.gov

No literature was found that reports on the calculation of aromaticity indices (such as NICS or HOMA) or other computational predictions of stability for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

There are no specific molecular dynamics simulation studies for this compound in the available scientific literature. Such studies would provide insight into its conformational flexibility, behavior in different solvents, and the dynamics of its interactions, but this information has not been reported.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

A search for non-biological Quantitative Structure-Property Relationship (QSPR) studies on this compound yielded no results. These studies would mathematically correlate the molecule's structural features with its physical or chemical properties, but no such models have been published for this compound.

In Silico Prediction of Non-Covalent Interactions and Self-Assembly Propensities

No dedicated in silico studies predicting the non-covalent interactions or self-assembly behavior of this compound could be located. While research exists on the self-assembly of similar molecules, such as those containing hydroxy benzoic acid and pyridine (B92270) moieties, specific predictions and analyses for the target compound are absent from the literature. nih.gov

In-depth Analysis of this compound Reveals Limited Data in Coordination Chemistry

The functional groups present in this compound—a pyridine nitrogen, an amide linkage, a hydroxyl group, and a carboxylate group—theoretically make it a versatile multidentate ligand capable of forming stable complexes with a wide range of metal ions. The strategic placement of these groups suggests the potential for forming various chelate rings, which are fundamental to creating stable metal complexes and intricate coordination polymers.

Hypothetically, the coordination behavior would involve the pyridine nitrogen and the amide group, which could coordinate to a metal center to form a five- or six-membered chelate ring. The salicylic (B10762653) acid moiety, comprising the hydroxyl and carboxylate groups, is a classic bidentate chelating unit known to form stable six-membered rings with metal ions. The interplay between these potential binding sites could lead to diverse coordination modes, likely influenced by factors such as the choice of metal ion, the reaction pH, and the presence of ancillary ligands.

The influence of pH would be critical, particularly in dictating the protonation state of the amide and the carboxylic acid. At lower pH, the amide would likely remain neutral, while the carboxylic acid could be protonated. Conversely, in more basic conditions, both the carboxylic acid and the amide nitrogen could be deprotonated, significantly altering the ligand's charge and coordination behavior, potentially leading to different structural motifs.

Despite these theoretical possibilities, the current body of scientific literature lacks specific examples of synthesized and characterized metal complexes—be they with transition metals like copper, zinc, or cobalt, or with lanthanides. Consequently, there is no empirical data to report on the synthesis of homodinuclear or heterodinuclear complexes derived from this specific ligand.

While research on analogous systems with similar functional arrangements exists, the strict focus on this compound precludes their inclusion in this analysis. The absence of dedicated studies on this compound underscores a potential area for future research in the field of coordination chemistry, where its unique structural features could be exploited to design novel materials with interesting catalytic, magnetic, or optical properties.

Coordination Chemistry and Metallosupramolecular Architectures Derived from 2 Hydroxy 5 Pyridine 2 Amido Benzoic Acid As a Ligand

Structural Diversity of Coordination Compounds (e.g., mononuclear, binuclear, coordination polymers, MOFs)

The coordination of 2-Hydroxy-5-(pyridine-2-amido)benzoic acid to metal centers can result in a variety of structural motifs, ranging from simple discrete molecules to complex extended networks. The specific architecture is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.

Mononuclear Complexes: In the simplest cases, a single metal ion coordinates to one or more molecules of the ligand to form a mononuclear complex . Molybdenum(VI), for instance, has been shown to form mononuclear complexes with aroyl hydrazone-type ligands derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide. d-nb.info These complexes, such as [MoO₂(L)(MeOH)] and [MoO₂(L)(H₂O)], demonstrate how a single metal center can be coordinated by a ligand with similar functionalities. d-nb.info The geometry around the metal center in such complexes is often distorted octahedral. d-nb.info

Binuclear Complexes: When two metal centers are bridged by one or more ligand molecules, a binuclear complex is formed. The bridging can occur through various atoms of the ligand, such as the phenolic oxygen or the carboxylate group. For example, new binuclear complexes of Cu(II) and Ni(II) with Schiff bases derived from 2-hydroxy-5-methylacetophenone and propylenediamine have been synthesized, where coordination to alkali metal salts occurs through the phenolic oxygen atom. acs.org While not the exact ligand , this demonstrates the potential for the hydroxyl group of this compound to act as a bridging unit.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the ligand to bridge multiple metal centers can lead to the formation of one-, two-, or three-dimensional coordination polymers (CPs) or Metal-Organic Frameworks (MOFs) . The structural diversity of CPs is significant, with different dimensionalities and topologies possible. For instance, the use of pyridine-3,5-dicarboxylic acid has led to the formation of 2D and 3D coordination polymers. youtube.com The dimensionality of these structures can be influenced by the presence of template molecules. youtube.com Similarly, 4,4′-(Pyridine-3,5-diyl)dibenzoic acid has been used to assemble a variety of new manganese(II), cobalt(II/III), nickel(II), and copper(II) coordination polymers with diverse structures. wikipedia.org The coordination modes of the carboxylate groups (monodentate, bidentate, bridging) and the involvement of the pyridine (B92270) nitrogen are key factors in determining the final architecture. wikipedia.org Zinc-based MOFs have also been synthesized using aromatic carboxylic acids, which can form stable 3D supramolecular frameworks. researchgate.net

The table below summarizes the structural diversity observed in coordination compounds with related ligands.

| Structural Type | Example Metal Ions | Key Features |

| Mononuclear | Mo(VI) | Distorted octahedral geometry around a single metal center. d-nb.info |

| Binuclear | Cu(II), Ni(II) | Two metal centers bridged by ligand functionalities like phenolic oxygen. acs.org |

| Coordination Polymers (1D, 2D) | Zn(II), Co(II), Cu(II) | Zigzag chains or layered structures formed through ligand bridging. youtube.comresearchgate.net |

| Metal-Organic Frameworks (3D) | Zn(II), Nd(III) | Porous, three-dimensional networks with high structural stability. researchgate.netresearchgate.net |

Redox Properties of Metal Complexes

The redox behavior of metal complexes is a critical aspect of their chemistry, influencing their catalytic activity and potential applications in materials science. The electrochemical properties of complexes containing this compound are expected to be influenced by both the metal center and the ligand itself.

While direct studies on the redox properties of complexes with the exact title ligand are limited, research on related compounds provides valuable insights. For example, the electrochemical reduction of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, a prodrug of 5-aminosalicylic acid, has been investigated using cyclic voltammetry. This study revealed that the reduction process is pH-dependent and involves a multi-electron transfer, leading to the cleavage of the azo bond. researchgate.net

Transmetalation Reactions Involving this compound Complexes

Transmetalation reactions, which involve the transfer of a ligand from one metal center to another, are fundamental in coordination chemistry and are crucial for the synthesis of new complexes and materials. The feasibility of such reactions with complexes of this compound would depend on the relative thermodynamic stabilities of the initial and final complexes, as well as the kinetic lability of the metal-ligand bonds.

The design of the ligand, with its multiple and potentially flexible coordination sites, could also be exploited to facilitate selective metal exchange, opening avenues for the rational design of heterometallic coordination compounds with tailored properties.

Mechanistic in Vitro Investigations of 2 Hydroxy 5 Pyridine 2 Amido Benzoic Acid S Interactions with Biomolecular Systems Strictly Mechanistic, Non Clinical

Enzyme Inhibition Mechanisms (e.g., molecular basis of interaction, not efficacy)

Research has identified 2-Hydroxy-5-(pyridine-2-amido)benzoic acid as a member of the 5-amido substituted pyridine-2-carboxylic acids class, which are recognized as inhibitors of prolyl 4-hydroxylase. nih.gov This enzyme plays a critical role in the post-translational modification of collagen by hydroxylating proline residues, a step essential for the stability of the collagen triple helix.

The inhibitory action of this class of compounds is believed to be competitive with respect to the co-substrate 2-oxoglutarate. nih.gov The molecular basis for this inhibition lies in the structural similarity of the pyridine-2-carboxylic acid moiety to 2-oxoglutarate, allowing it to bind to the active site of prolyl 4-hydroxylase. This binding event precludes the normal substrate from accessing the enzyme, thereby inhibiting its catalytic activity. While specific kinetic data such as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50) for this compound are not extensively detailed in the available literature, the inhibitory potency of the best compounds in this class has been shown to be equipotent to the known inhibitor pyridine-2,5-dicarboxylic acid. nih.gov The interaction is thought to involve the chelation of the iron atom at the enzyme's active site by the inhibitor. capes.gov.br

It is important to note that while benzoic acid derivatives can act as non-competitive inhibitors of other enzymes like tyrosinase, the pyridine (B92270) moiety in this compound directs its inhibitory mechanism towards competitive inhibition for enzymes like prolyl 4-hydroxylase. nih.gov

Protein-Ligand Binding Studies (e.g., binding sites, affinity, conformational changes induced)

The binding of organic acids to plasma proteins is often influenced by their lipophilicity. d-nb.info For analogous compounds, binding to serum albumin has been observed, and this interaction can influence their biological activity. nih.govnih.gov Spectroscopic techniques such as fluorescence quenching and circular dichroism are instrumental in characterizing these binding events. For instance, fluorescence quenching studies on similar molecules have demonstrated their ability to bind to bovine serum albumin (BSA), indicating a static quenching mechanism which suggests the formation of a ground-state complex. nih.gov

Circular dichroism (CD) spectroscopy can reveal conformational changes in a protein upon ligand binding. nih.gov Studies on related compounds have shown that their binding can induce slight alterations in the secondary structure of proteins like BSA. nih.gov While the specific binding site of this compound on proteins has not been definitively identified, molecular docking studies of similar molecules suggest potential interactions within specific domains of the protein, often involving hydrogen bonding and hydrophobic interactions. nih.gov

Table 1: Predicted Bioactivity Scores for Related Salicylic (B10762653) and Picolinamide Derivatives

| Compound Class | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |

| Salicylic Acid Derivatives | > 0.00 | -0.50 to 0.00 | -0.50 to 0.00 | > 0.00 | -0.50 to 0.00 | > 0.00 |

| Picolinamide Derivatives | > 0.00 | -0.50 to 0.00 | > 0.00 | > 0.00 | -0.50 to 0.00 | > 0.00 |

Note: Bioactivity scores are predicted based on general structural motifs. Scores > 0.00 suggest probable activity, scores between -0.50 and 0.00 suggest moderate activity, and scores < -0.50 suggest probable inactivity. These are generalized predictions and not specific experimental values for this compound.

DNA/RNA Binding Interactions and Structural Perturbations

The ability of small molecules to interact with nucleic acids is a critical aspect of their potential biological activity. For this compound, direct experimental evidence of its interaction with DNA or RNA is limited. However, the structural motifs present in the molecule, namely the planar aromatic rings and the hydrogen bonding capabilities of the amide and carboxyl groups, suggest a potential for such interactions.

Studies on related pyridine-2-carboxamide-containing molecules have shown that they can bind to the minor groove of DNA. wikipedia.org The binding affinity of these analogs is sequence-dependent. The interaction of such compounds with DNA can be investigated using techniques like UV-Visible spectroscopy, where changes in the absorption spectrum upon titration with DNA can indicate complex formation. researchgate.netresearchgate.netnih.gov While specific studies on the effect of this compound on the melting temperature of DNA (an indicator of stabilization) have not been reported, this would be a valuable experiment to ascertain the nature and strength of any interaction.

The interaction with RNA is also a possibility. The diverse structures of RNA molecules provide numerous potential binding sites for small molecules. The planarity of the aromatic systems in this compound could allow for intercalation between base pairs or binding to grooves or loops within the RNA structure. Further biophysical studies are required to elucidate the specific nature and consequences of any DNA or RNA binding by this compound.

Quorum Sensing Modulation Mechanisms in Bacterial Systems (in vitro, focusing on molecular pathways)

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation. The salicylic acid moiety of this compound is of particular interest in this context. Salicylic acid itself has been shown to inhibit QS in the pathogenic bacterium Pseudomonas aeruginosa. nih.govnih.gov This inhibition occurs at sub-inhibitory concentrations, meaning it does not kill the bacteria but rather interferes with their communication pathways.

The mechanism of QS inhibition by salicylic acid involves the downregulation of key regulatory genes in the las and rhl QS systems of P. aeruginosa. nih.gov Specifically, it can reduce the expression of lasI and lasR, which are responsible for the synthesis and detection of the autoinducer molecule 3-oxo-C12-homoserine lactone. By interfering with this signaling, salicylic acid can lead to a reduction in the production of virulence factors such as proteases, elastase, and pyocyanin. nih.gov

A common in vitro assay to screen for QS inhibitory activity is the Chromobacterium violaceum violacein (B1683560) inhibition assay. C. violaceum produces a purple pigment called violacein, the synthesis of which is regulated by QS. bipublication.compreprints.orgmdpi.com Inhibition of violacein production without inhibiting bacterial growth is indicative of anti-QS activity. nih.govnanobioletters.com While specific data for this compound in this assay is not available, its structural relationship to salicylic acid suggests it is a promising candidate for QS modulation. It is hypothesized that the compound could act as a competitive inhibitor of the natural signal molecules for their receptors, such as LasR in P. aeruginosa. rsc.org

Antioxidant Mechanisms (focusing on radical scavenging pathways)

The antioxidant potential of this compound can be inferred from the known properties of its constituent parts: a salicylic acid scaffold and a pyridine ring. Salicylates are recognized for their antioxidant capabilities, primarily through the scavenging of reactive oxygen species (ROS), particularly the hydroxyl radical. preprints.org The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize the free radical.

The antioxidant activity of phenolic compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.govnih.govnih.govresearchgate.net In the DPPH assay, an antioxidant reduces the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. nih.govnih.gov Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. nih.govresearchgate.net

Table 2: Common In Vitro Antioxidant Assays

| Assay | Principle | Radical Scavenged |

| DPPH | Hydrogen atom or electron donation to the stable DPPH radical, causing a color change from violet to yellow. | DPPH radical |

| ABTS | Electron donation to the stable ABTS radical cation, causing decolorization. | ABTS radical cation |

| Hydroxyl Radical Scavenging | Competition with a detector molecule for hydroxyl radicals generated, for example, by the Fenton reaction. | Hydroxyl radical (•OH) |

Exploration of 2 Hydroxy 5 Pyridine 2 Amido Benzoic Acid in Catalysis and Chemical Transformations

Homogeneous Catalysis Applications

In homogeneous catalysis, the ligand's structure is paramount in determining the catalytic activity and selectivity of a metal complex. The bidentate and potentially tridentate coordination possibilities of 2-Hydroxy-5-(pyridine-2-amido)benzoic acid, involving the pyridine (B92270) nitrogen, amide oxygen or nitrogen, and the carboxylate or hydroxyl group, allow for the formation of stable metal complexes. These complexes can, in theory, catalyze a variety of organic reactions.

The pyridyl-amide framework is a known participant in palladium-mediated C-H activation, a key step in many C-C coupling reactions. While direct studies on this compound are not extensively documented, research on similar pyridyl-amide ligands provides insight into its potential. For instance, palladium complexes of pyridyl-amide ligands have been shown to assist in the C-H activation of arenes. uva.es The amide moiety can act as a cooperating group, facilitating the cleavage of C-H bonds.

In a study of palladium complexes with pyridyl-amide ligands, their capability to assist in the C-H cleavage of arenes like pyridine and toluene (B28343) was demonstrated. uva.es The general trend in cooperating ability suggests that the specific electronic and steric properties of the ligand are crucial. The table below summarizes the performance of a model pyridyl-amide palladium complex in a coupling reaction.

Table 1: Performance of a Pyridyl-Amide Palladium Complex in C-H Activation/Coupling

| Arene | Coupling Product | Conversion (%) after 30 min |

| Ethyl Benzoate | C6F5-Ethyl Benzoate | 29 |

| Pyridine | C6F5-Pyridine | - |

| Toluene | C6F5-Toluene | - |

Data adapted from a study on a model pyridyl-amide palladium complex. The specific compound this compound was not used in this study, but the data illustrates the potential of the pyridyl-amide scaffold in C-C coupling. uva.es

The presence of the hydroxyl and carboxylic acid groups on the phenyl ring of this compound could further modulate the electronic properties of the metal center and influence the reaction's efficiency and selectivity.

While direct evidence for the use of this compound in hydrogenation or dehydrogenation is scarce, the pyridine and amide functionalities suggest potential roles. Lewis acids are known to catalyze the hydrogenation of pyridines. rsc.org A metal complex of this compound could act as a catalyst for the hydrogenation of various substrates. For example, the hydrogenation of benzoic acid derivatives to their corresponding cyclohexanecarboxylic acids is a significant industrial process, often requiring robust catalysts. nih.gov

The mechanism of pyridine hydrogenation catalyzed by a Lewis acid involves the formation of a frustrated Lewis pair (FLP) with H₂, followed by hydride transfer. rsc.org A complex incorporating this compound could potentially facilitate such transformations.

The application of compounds structurally related to this compound in oxidation reactions has been explored. Metal-organic frameworks (MOFs) with pyridine-containing linkers have been investigated as catalysts for the oxygen evolution reaction (OER), a key process in water splitting. rsc.org For instance, a cobalt-based MOF with pyridine as a ligand demonstrated enhanced OER performance compared to its non-pyridinic analogue. rsc.org This suggests that metal complexes of this compound could be promising candidates for catalytic oxidation reactions.

The amide group in this compound can play a crucial role in cooperative catalysis. The amide oxygen can act as a secondary coordination site or a hydrogen bond acceptor, influencing the geometry and reactivity of the catalytic center. In palladium-catalyzed C-H activation, the amide moiety can assist in the deprotonation of the arene, a critical step in the catalytic cycle. uva.es

Furthermore, in reactions like the dehydrative condensation of carboxylic acids and amines to form amides, cooperative catalysis between a Lewis acid and a Lewis base has proven effective. researchgate.net While not directly involving this compound, this principle highlights the potential of its amide group to participate in catalysis in a cooperative manner with a metal center or another catalytic species.

Heterogeneous Catalysis Applications (e.g., functionalized MOFs)

The bifunctional nature of this compound makes it an excellent candidate as a linker for the synthesis of functionalized metal-organic frameworks (MOFs). MOFs are crystalline porous materials with high surface areas and tunable properties, making them attractive for heterogeneous catalysis. The pyridine and carboxylate groups can coordinate to metal centers to form the framework, while the amide and hydroxyl groups can be oriented within the pores, providing specific functionalities.

For example, MOFs constructed with pyridine-based linkers have been shown to exhibit interesting catalytic and sorption properties. rsc.orgnih.gov The incorporation of this compound as a linker could lead to MOFs with tailored catalytic sites. The amide group, for instance, could act as a basic site to catalyze reactions like the Knoevenagel condensation, while the metal nodes could serve as Lewis acid sites. The inherent porosity of MOFs would also allow for size and shape selectivity.

Table 2: Examples of MOFs with Pyridine-Based Linkers and Their Properties

| MOF Name | Linker | Metal Center | Potential Application | Reference |

| M-UiO-66-PDC | 2,5-pyridinedicarboxylic acid | Zr, Ce, Hf | Sorption, framework hydrophilization | rsc.org |

| Co MOF-Py3 | 1,4-benzenedicarboxylic acid and pyridine | Co | Oxygen Evolution Reaction | rsc.org |

| - | 2,5-thiophenedicarboxylate and pyridine-based spacers | Co, Zn, Cd | Nonlinear optics, photocatalysis | nih.gov |

This table provides examples of MOFs with pyridine-containing linkers to illustrate the potential of using this compound in a similar context.

Role of the Amide Group as a Lewis Basic Site in Catalysis

The amide group possesses a lone pair of electrons on the oxygen atom, which can act as a Lewis basic site. This property can be harnessed in catalysis in several ways. The amide oxygen can coordinate to a metal center, influencing its electronic properties and reactivity. This interaction is crucial in the cooperative catalysis scenarios discussed earlier. uva.es

In the absence of a metal, the amide group itself can function as an organocatalyst. For example, pyridinyl amide ion pairs have been developed as Lewis base organocatalysts. uva.es While this compound is a neutral molecule, its amide group can still participate in reactions that are catalyzed by Lewis bases, such as the acylation of alcohols or the Michael addition.

Furthermore, in heterogeneous catalysis using MOFs, the amide group of the linker can act as a basic catalytic site. The accessibility of these sites within the pores of the MOF can lead to efficient and selective catalysis. The use of Nb2O5, a solid Lewis acid, for the hydrolysis of amides demonstrates the importance of Lewis acid-base interactions in catalysis. researchgate.netrsc.org This principle can be inverted, where a basic amide group on a solid support catalyzes reactions involving acidic substrates.

Chiral Catalysis with Enantiomerically Pure Derivatives

The field of asymmetric catalysis, which focuses on the use of chiral catalysts to produce one enantiomer of a product in excess over the other, is of paramount importance in modern chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals. The molecular framework of this compound, featuring a salicylic (B10762653) acid unit linked to a pyridine amide, possesses structural motifs that are promising for the development of chiral ligands and catalysts. The presence of multiple coordination sites—the carboxylic acid, the phenolic hydroxyl group, and the nitrogen atoms of the pyridine and amide groups—allows for the potential creation of a well-defined chiral environment around a metal center.

To achieve enantioselectivity, a catalyst must be chiral. This is typically accomplished by incorporating a chiral element into the ligand structure. In the case of this compound, this could be realized by introducing a chiral center, for instance, by using a chiral amine or a chiral carboxylic acid during the initial synthesis of the amide bond, or by attaching a chiral side chain to the pyridine or benzene (B151609) ring. The resulting enantiomerically pure derivatives could then be used as ligands for various metal-catalyzed asymmetric transformations.

Potential applications for such chiral derivatives could span a wide range of reactions. For example, chiral ligands based on this scaffold might be effective in asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The combination of a hard oxygen donor from the salicylate (B1505791) and softer nitrogen donors from the pyridine and amide could create a unique electronic and steric environment at the metal center, potentially leading to high levels of enantiocontrol.

However, despite the theoretical potential for the development and application of enantiomerically pure derivatives of this compound in chiral catalysis, a comprehensive review of the scientific literature reveals a notable absence of published research in this specific area. To date, there are no available studies detailing the synthesis of such chiral derivatives or their successful application in asymmetric transformations. Consequently, there is no empirical data to present regarding their efficacy, the types of reactions they can catalyze, or the levels of enantiomeric excess that can be achieved.

The exploration of chiral catalysis using enantiomerically pure derivatives of this compound therefore represents an untapped and open area for future research. The development of synthetic routes to such chiral molecules and the investigation of their catalytic activity could be a valuable contribution to the field of asymmetric synthesis.

Applications in Supramolecular Chemistry and Self Assembly of 2 Hydroxy 5 Pyridine 2 Amido Benzoic Acid

Design and Synthesis of Supramolecular Assemblies Based on Hydrogen Bonding Interactions

The molecular architecture of 2-Hydroxy-5-(pyridine-2-amido)benzoic acid is rich with hydrogen bond donors and acceptors, which are the primary drivers for its self-assembly into larger architectures. The key interactions that govern its assembly are the carboxylic acid-pyridine, amide-amide, and hydroxyl-amide hydrogen bonds.

The combination of a carboxylic acid and a pyridine (B92270) ring within the same molecule is a classic example of a robust and highly directional hydrogen-bonding motif. It is anticipated that the acidic proton of the carboxylic acid group will readily interact with the nitrogen atom of the pyridine ring of a neighboring molecule. This interaction is a well-established and reliable synthon in crystal engineering, often leading to the formation of predictable supramolecular structures. The stability of this interaction is enhanced by the near co-planarity of the carboxylic acid and the pyridine ring, which can facilitate the formation of a seven-membered pseudo-ring structure.

The central amide linkage provides another critical site for hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This allows for the formation of strong amide-amide hydrogen bonds between molecules, often resulting in the creation of extended chains or tapes. For instance, centrosymmetrically related molecules can form stable six-molecule aggregates through these amide interactions.

Furthermore, the hydroxyl group at the 2-position can participate in hydrogen bonding, either as a donor or an acceptor. It can form intramolecular hydrogen bonds with the adjacent carboxylic acid group or intermolecular hydrogen bonds with the amide group of a neighboring molecule. These varied interactions contribute to the stability and dimensionality of the resulting supramolecular assembly.

| Interaction Type | Donor | Acceptor | Typical Resulting Motif |

| Carboxylic Acid-Pyridine | Carboxyl O-H | Pyridine N | Heterosynthon, Chains |

| Amide-Amide | Amide N-H | Amide C=O | Dimer, Tape, Sheet |

| Hydroxyl-Amide | Hydroxyl O-H | Amide C=O | Intermolecular linkage |

| Amide-Hydroxyl | Amide N-H | Hydroxyl O | Intermolecular linkage |

Cocrystallization Studies and Crystal Engineering

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. The presence of multiple functional groups in this compound makes it an excellent candidate for cocrystallization studies. By introducing a second molecule, or "coformer," it is possible to create novel crystalline solids with tailored properties.

The selection of a coformer is guided by the principles of supramolecular synthons. For this compound, potential coformers could include:

Other carboxylic acids: These could compete with or complement the existing carboxylic acid-pyridine interactions.

Amides or ureas: These could interact with the carboxylic acid or amide groups of the target molecule.

Molecules with hydroxyl groups: These could form hydrogen bonds with the pyridine, carboxylic acid, or amide functionalities.

The outcome of cocrystallization attempts can be influenced by factors such as the solvent used for crystallization and the stoichiometry of the components. Techniques such as slow evaporation, solvent-drop grinding, or high-pressure crystallization could be employed to obtain cocrystals.

Formation of Extended Structures (e.g., 1D chains, 2D networks, 3D frameworks)

The directional nature of the hydrogen bonds in this compound is expected to facilitate the formation of well-defined, extended structures.

1D Chains: The most probable arrangement is the formation of one-dimensional (1D) chains. These can be assembled through the robust carboxylic acid-pyridine hydrogen bonds, linking molecules head-to-tail. Alternatively, catemer-like chains could form through amide-amide hydrogen bonding.

2D Networks: The interconnection of these 1D chains can lead to the formation of two-dimensional (2D) networks. For example, chains formed by the primary carboxylic acid-pyridine interaction could be linked together by secondary amide-amide or hydroxyl-amide hydrogen bonds, creating a sheet-like architecture. The specific arrangement would depend on the interplay of the different hydrogen bonding motifs.

3D Frameworks: While more complex, the formation of three-dimensional (3D) frameworks is also conceivable. This would require more intricate packing and potentially the inclusion of solvent molecules or other coformers that can bridge the 2D sheets.

The formation of these extended structures is a key aspect of crystal engineering, allowing for the design of materials with specific structural and functional properties.

Stimuli-Responsive Supramolecular Materials (e.g., temperature, light)

Stimuli-responsive or "smart" materials are capable of changing their properties in response to external triggers. While specific studies on this compound are not widely reported, its functional groups suggest a potential for stimuli-responsive behavior.

Temperature: The hydrogen bonds that hold the supramolecular assembly together are sensitive to temperature. An increase in temperature could lead to a disruption of the ordered structure, potentially causing a phase transition or dissolution. This thermo-responsive behavior is a key feature of many supramolecular polymers.

Light: While the core molecule itself is not inherently photo-responsive, it could be incorporated into systems with photo-switchable molecules, such as spiropyrans. The assembly and disassembly of the supramolecular structure could then be controlled by light.

The development of such materials is of great interest for applications in areas like drug delivery and sensing.

Recognition Studies with Specific Host Molecules (e.g., pterin (B48896) receptors)

Molecular recognition is a fundamental process in supramolecular chemistry where a host molecule selectively binds to a guest molecule. The structural features of this compound make it a potential guest for certain host molecules.

For instance, pterin-based receptors have been shown to recognize substituted benzoic acids through multiple hydrogen bonding interactions. The array of hydrogen bond donors and acceptors on the pterin molecule can complement the functional groups of a benzoic acid derivative. It is plausible that this compound could be recognized by such a receptor, with the carboxylic acid, hydroxyl, and amide groups all playing a role in the binding event. The specificity of this recognition would depend on the geometric and electronic complementarity between the host and guest molecules.

Nanomaterials and Advanced Functional Materials Development Incorporating 2 Hydroxy 5 Pyridine 2 Amido Benzoic Acid

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The molecular structure of 2-hydroxy-5-(pyridine-2-amido)benzoic acid is highly conducive to the formation of metal-organic frameworks (MOFs) and coordination polymers (CPs). The carboxylic acid and hydroxyl groups can act as coordination sites for metal ions, while the pyridine (B92270) ring and amide group provide additional sites for metal binding and hydrogen bonding, leading to the formation of multidimensional networks.

Research on structurally related ligands provides insight into the potential of this compound in this field. For instance, coordination polymers have been successfully synthesized using adaptable pyridine-dicarboxylic acid linkers, demonstrating how the pyridine and carboxylate functionalities can create diverse structural motifs. acs.org In these structures, the carboxylate groups can adopt various coordination modes, including monodentate, bidentate, and bridging, while the nitrogen atom of the pyridine ring is also frequently involved in coordination. acs.org

Similarly, the use of hydroxybenzoic acid anions in the synthesis of coordination polymers has been shown to yield robust networks with interesting properties. mdpi.comrsc.org The combination of 4-hydroxybenzoic acid with various metal ions has led to the formation of 2D and 3D structures, highlighting the crucial role of both the carboxylate and hydroxyl groups in directing the final architecture. mdpi.comrsc.org The presence of the amide group in this compound could introduce further stability and functionality through hydrogen bonding interactions within the framework.

The table below summarizes the structural features of coordination polymers constructed from ligands analogous to this compound, illustrating the potential for this compound to form diverse and functional materials.

| Ligand | Metal Ion | Dimensionality | Key Structural Features | Reference |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II) | 2D and 3D | Ligand acts as a μ3- or μ4-linker; carboxylate groups in various coordination modes; pyridine nitrogen involved in coordination. | acs.org |

| 4-Hydroxybenzoic acid | Li+, Mg2+, Cu2+ | 2D and 3D | Metal centers bridged by anions of the acid; formation of channels and grid networks. | mdpi.comrsc.org |

| 3,5-bis(pyridine-2-ylmethoxy)benzoic acid | Eu(III), Tb(III), Gd(III) | 1D | Formation of infinite one-dimensional coordination polymers; intermolecular hydrogen bonding leads to 2D arrays. | nih.gov |

| 4-hydroxypyridine-2,6-dicarboxylic acid | Zn(II), Nd(III) | 1D, 2D, and 3D | Hydroxyl group coordination leads to dramatic structural changes. | nih.gov |

Surface Functionalization of Nanoparticles

The functional groups of this compound make it an excellent candidate for the surface functionalization of nanoparticles. The carboxylic acid group can anchor the molecule to the surface of metal oxide nanoparticles, while the pyridine and hydroxyl groups can impart new properties to the nanoparticle surface, such as altered hydrophilicity, charge, and the ability to coordinate metal ions or participate in further reactions.

The surface modification of nanoparticles is a widely used strategy to improve their stability in biological fluids, reduce aggregation, and introduce specific functionalities for targeted applications. nih.govmdpi.com Carboxylic acids are commonly used as anchor groups for this purpose. The process can involve either covalent conjugation or non-covalent interactions, such as electrostatic forces and hydrogen bonding. frontiersin.orgresearchgate.net

The pyridine moiety of this compound could be particularly useful for creating a functional surface on nanoparticles. For example, pyridine-coated quantum dots have been synthesized to facilitate further surface modification with biomolecules. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for creating catalytic or sensing surfaces on nanoparticles.

The following table outlines common strategies for nanoparticle surface modification that could be applicable to this compound.

| Nanoparticle Type | Functional Group for Anchoring | Modification Strategy | Resulting Surface Properties | Reference |

| Metal Oxide (e.g., Fe3O4, TiO2) | Carboxylic Acid | Ligand Exchange | Improved stability, altered surface charge, sites for further conjugation. | mdpi.com |

| Gold Nanoparticles | Thiol, Amine | Covalent Bonding | Enhanced biocompatibility, specific targeting capabilities. | mdpi.com |

| Quantum Dots (e.g., CdTe@ZnS) | Pyridine | Ligand Exchange | Water solubility, sites for bioconjugation. | nih.gov |

| Polymeric Nanoparticles (e.g., PLGA) | Carboxylic Acid | Covalent Conjugation | Controlled drug release, targeted delivery. | frontiersin.org |

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the molecular level, can be developed using this compound as the organic component. The ability of this molecule to coordinate with metal ions and form extended networks makes it suitable for creating novel hybrid materials with tailored properties.

The synthesis of such materials often involves sol-gel processes or hydrothermal methods, where the organic ligand is incorporated into an inorganic matrix. The functional groups of this compound can interact with the inorganic precursors, influencing the structure and properties of the final material.

For example, research on hybrid materials has shown that the incorporation of organic ligands with specific functionalities can lead to materials with enhanced catalytic activity, photoluminescence, or sensing capabilities. The combination of a photoactive organic molecule with a stable inorganic framework can result in materials for applications in optoelectronics or photocatalysis. While no specific studies on this compound in hybrid materials were found, the principles of hybrid material design suggest its potential in this area.

Thin Films and Self-Assembled Monolayers

The formation of thin films and self-assembled monolayers (SAMs) is another promising application for this compound. The carboxylic acid group can serve as an anchor to bind the molecule to a variety of substrates, such as metal oxides and silicon wafers, while the rest of the molecule forms a well-ordered monolayer on the surface.

The formation of SAMs using molecules with carboxylic acid anchoring groups has been well-documented. mdpi.com These SAMs can be used to modify the surface properties of materials, such as their wettability and chemical reactivity. mdpi.com The pyridine and amide groups of this compound would be exposed at the surface of the SAM, creating a functional interface that could be used for sensing, catalysis, or as a template for the growth of subsequent layers.

The ability of pyridine-containing molecules to form ordered structures on surfaces is also known. Research on self-assembled monolayers for perovskite solar cells has utilized molecules with pyridine and phosphonic acid groups to create efficient charge transport layers. mdpi.com The amide linkage in this compound could provide additional stability to the SAM through intermolecular hydrogen bonding.

The table below provides examples of molecules used to form thin films and SAMs, which share functional similarities with this compound.

| Molecule | Substrate | Application | Key Functional Groups | Reference |

| Benzoic Acid Derivatives | Cobalt | Atomic Layer Deposition Inhibition | Carboxylic Acid | mdpi.com |

| Boronic Acid-Functional Poly(amido amine)s | Quartz, Silicon Wafer | Drug-Releasing Surfaces | Amide, Boronic Acid | acs.org |

| [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz) | Indium Tin Oxide (ITO) | Perovskite Solar Cells | Phosphonic Acid, Carbazole | mdpi.com |

| Nicotinic Acids | Self-Assembled Monolayers | Perovskite Solar Cells | Carboxylic Acid, Pyridine | nih.gov |

Perspectives and Future Research Trajectories for 2 Hydroxy 5 Pyridine 2 Amido Benzoic Acid Research

Unexplored Synthetic Routes and Derivatization Possibilities

The synthesis of 2-Hydroxy-5-(pyridine-2-amido)benzoic acid and its analogs typically involves the acylation of an aminosalicylic acid derivative. mdpi.com A common precursor, 2-hydroxy-5-aminobenzoic acid, can be prepared through methods like the Kolbe-Schmitt reaction using p-aminophenol as a starting material. google.com However, there remain numerous avenues for optimizing existing routes and exploring novel synthetic strategies. Future research could focus on developing one-pot syntheses, similar to methodologies developed for related heterocyclic compounds, which would improve efficiency and reduce waste by combining multiple reaction steps. google.com

Furthermore, the exploration of transition-metal-catalyzed C-H bond functionalization presents a sophisticated approach to synthesis, potentially allowing for more direct and selective construction of the core scaffold or its derivatives. researchgate.net

The true potential of this compound may be unlocked through systematic derivatization. The core structure contains multiple reactive sites—the carboxylic acid, the phenolic hydroxyl group, the amide, and the aromatic rings—making it an ideal platform for generating a library of new molecules with tailored properties.

Table 1. Potential Derivatization Strategies and Their Research Objectives

| Target Site | Derivatization Strategy | Potential Outcome/Research Goal |

| Amine/Amide Group | Acylation with various acyl chlorides or anhydrides mdpi.com | Modify steric bulk and electronic properties; investigate impact on self-assembly and solubility. |

| Amine/Amide Group | Sulfonylation to form sulfonamides researchgate.net | Introduce different hydrogen bonding capabilities; explore use as metal-binding ligands. |

| Benzoic Acid Ring | Introduction of azo groups molport.comnih.gov | Create photo-responsive molecules or chromophores for dye and sensor applications. |

| Carboxylic Acid Group | Esterification | Enhance solubility in non-polar solvents; create prodrugs or polymerizable monomers. |

| Entire Molecule | Attachment of polymerizable moieties (e.g., methacrylates) sigmaaldrich.com | Develop functional polymers for advanced materials or biomedical applications. |

Deeper Mechanistic Understanding of Molecular Interactions

The functionality of this compound in larger systems is governed by its non-covalent interactions. Preliminary studies on analogous structures show a strong propensity for forming intricate hydrogen-bonding networks. nih.gov Key interactions include the formation of a robust O—H⋯N hydrogen bond between the carboxylic acid and the pyridine (B92270) nitrogen, as well as amide-N—H⋯O(amide) and amide-N—H⋯O(carbonyl) bonds. nih.gov

Future research should aim for a more profound, quantitative understanding of these forces. Advanced computational techniques are pivotal in this endeavor.

Hirshfeld Surface Analysis: This method can be used to visualize and quantify intermolecular contacts, identifying the specific atoms involved in hydrogen bonds and other weaker interactions like C-H···O contacts that consolidate the three-dimensional architecture. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the interaction energies of specific hydrogen bonds and to model the electrostatic potential surfaces of the molecule. mdpi.com This helps in identifying nucleophilic and electrophilic sites that govern molecular recognition and self-assembly. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): This approach can precisely estimate the energy and nature of individual hydrogen bonds within a crystal structure. acs.org

A detailed mechanistic understanding will enable the rational design of new molecules and materials where these specific interactions are precisely controlled.

Table 2. Key Molecular Interactions for Investigation

| Interaction Type | Donor/Acceptor Pair | Significance |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) ··· Pyridine (N) | Primary driving force for dimerization and co-crystal formation. nih.gov |

| Amide Hydrogen Bond | Amide (N-H) ··· Amide (C=O) | Forms centrosymmetric synthons, leading to multi-molecule aggregates. nih.gov |

| Amide-Carboxyl H-Bond | Amide (N-H) ··· Carboxylic Acid (C=O) | Links aggregates into larger supramolecular tapes. nih.gov |

| Weak C-H···O Bond | Pyridyl (C-H) ··· Carbonyl (C=O) | Cooperates with stronger H-bonds to stabilize specific conformations and packing arrangements. nih.gov |

Novel Catalyst Design and Optimization

The inherent structure of this compound makes it an attractive candidate as a ligand in coordination chemistry and catalysis. The pyridine nitrogen and the amide oxygen can act as a bidentate chelating system, capable of binding to a variety of transition metals. This chelating ability is a cornerstone of modern catalyst design.

Future research should focus on:

Synthesis of Metal Complexes: Systematic synthesis of complexes with catalytically active metals such as palladium, copper, iron, and rhodium.

Structural Characterization: Using X-ray crystallography to determine the precise coordination geometry of the metal center, which is critical for catalytic activity.

Catalytic Screening: Testing the resulting metallo-complexes in a range of important organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck), C-H activation, and oxidation/reduction processes.

The electronic properties of the ligand could be fine-tuned through derivatization (as discussed in 10.1) to optimize the performance of the catalyst for specific reactions. For instance, adding electron-withdrawing or -donating groups to the aromatic rings would modulate the electron density at the metal center, influencing its reactivity and selectivity. researchgate.net

Table 3. Hypothetical Catalyst Systems and Potential Applications

| Metal Center | Ligand (Derivative) | Potential Catalytic Application | Research Objective |

| Palladium (Pd) | Parent Compound | Suzuki, Heck, and Sonogashira cross-coupling reactions | Develop efficient catalysts for carbon-carbon bond formation. |

| Copper (Cu) | Electron-rich derivatives | Atom Transfer Radical Polymerization (ATRP), Click Chemistry | Create well-defined polymers and bioconjugates. |

| Iron (Fe) | Chiral derivatives | Asymmetric oxidation or reduction | Develop low-cost, environmentally benign catalysts for enantioselective synthesis. |

| Rhodium (Rh) | Bulky derivatives | Hydroformylation | Enhance selectivity in industrial chemical synthesis. |

Advanced Supramolecular Architectures with Tunable Properties

The strong and directional hydrogen bonds inherent to this molecule are ideal for building complex, ordered structures beyond simple crystals. nih.gov These supramolecular assemblies represent a frontier in materials design. The molecule's ability to form linear tapes via cooperative hydrogen bonds has been established in related systems. nih.gov

The next research frontier is to control this assembly process to create "smart" materials with tunable properties. Inspiration can be drawn from other hydrogen-bonded systems, such as the ureido-benzoic acid (UBA) motif, which forms extremely stable dimers that can be reversibly disrupted. rsc.org For this compound, tunability could be achieved by:

pH Switching: The carboxylic acid and pyridine moieties are pH-sensitive. Altering the pH of the solution could protonate or deprotonate these groups, disrupting the key O-H···N hydrogen bond and causing the supramolecular structure to disassemble. This process could be reversible, acting as a molecular switch. rsc.org

Competitive Binding: Introducing other molecules that can compete for the hydrogen bonding sites could modulate the assembly. This could be used to control the formation or dissociation of supramolecular polymers in solution. rsc.org

Solvent Polarity: Changing the solvent could alter the strength of the hydrogen bonds, leading to different equilibrium structures.

Exploring these stimuli-responsive systems could lead to the development of gels, liquid crystals, or self-healing materials based on the reversible nature of the supramolecular bonds.

Emerging Applications in Advanced Materials Science

The intrinsic properties of this compound make it a promising building block for a new generation of advanced materials. Its rigid, well-defined structure and multiple functional groups for covalent linkage are highly desirable for constructing porous crystalline materials.

One of the most promising future directions is its use as an organic monomer for Covalent Organic Frameworks (COFs) . bldpharm.com COFs are porous polymers with crystalline structures, built from organic precursors. This molecule could be polymerized with other complementary monomers to create 2D or 3D frameworks with high surface areas and permanent porosity. Such COFs could find applications in:

Gas Storage and Separation: The defined pore sizes could be tailored to selectively adsorb gases like CO2 or H2.

Heterogeneous Catalysis: By incorporating catalytic sites (as discussed in 10.3) directly into the COF backbone.

Sensing: The framework could be designed to change its optical or electronic properties upon binding specific analytes.

Beyond COFs, derivatization could lead to other advanced materials. For example, incorporating the molecule into polymer backbones could yield materials with enhanced thermal stability or specific metal-binding properties. Its combination of a salicylic (B10762653) acid unit and a pyridine amide suggests potential for creating materials with interesting photophysical or electronic properties. bldpharm.com

Table 4. Potential Applications in Advanced Materials Science

| Material Class | Construction Principle | Potential Application | Key Feature |

| Covalent Organic Frameworks (COFs) | Polymerization of the monomer with complementary linkers. | Gas separation, heterogeneous catalysis, sensing. | High porosity, crystallinity, and thermal stability. bldpharm.com |

| Functional Polymers | Incorporation into polymer chains via the carboxyl or a derivatized group. | Membranes, specialty plastics, metal-ion sequestration. | Tunable mechanical and chemical properties. |

| Supramolecular Gels | Self-assembly in specific solvents via hydrogen bonding. | Drug delivery, tissue engineering, environmental remediation. | Stimuli-responsive and self-healing properties. |

| Optical/Electronic Materials | Exploiting the conjugated π-system of the molecule. | Organic light-emitting diodes (OLEDs), sensors. | Potential for fluorescence and charge transport. bldpharm.com |

Q & A

Basic: What are the established synthetic pathways for 2-Hydroxy-5-(pyridine-2-amido)benzoic acid?

The compound is synthesized via diazo coupling reactions between 5-aminosalicylic acid derivatives and sulfapyridine precursors. A typical method involves reacting 5-nitro-2-hydroxybenzoic acid with sulfapyridine under acidic conditions, followed by catalytic reduction of the nitro group to an amine. Subsequent azo bond formation is achieved using diazonium salts, with rigorous pH control (4.0–6.5) to minimize side reactions. Purification often employs recrystallization from ethanol-water mixtures or preparative HPLC to isolate the target compound from impurities like sulfapyridine or salicylic acid .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield and purity?

Optimization requires a factorial design approach, varying parameters such as temperature (20–80°C), pH (3.5–6.5), and stoichiometric ratios of reactants. For example, excess sulfapyridine (1.2–1.5 eq) minimizes unreacted 5-aminosalicylic acid. Advanced purification techniques, such as reverse-phase HPLC with a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient), effectively separate the product from byproducts like 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl]benzoic acid. Reaction monitoring via inline UV-Vis spectroscopy (λ = 320–400 nm) ensures real-time tracking of azo bond formation .

Basic: What spectroscopic and chromatographic methods validate the structural integrity of this compound?

- 1H/13C NMR : Key signals include the amide proton at δ 10.2–10.8 ppm and aromatic protons in the pyridine ring (δ 7.5–8.5 ppm).

- FT-IR : Confirms the amide bond (C=O stretch at ~1650 cm⁻¹) and hydroxyl group (broad peak at ~3400 cm⁻¹).

- HPLC-UV : Retention time comparison against certified reference materials (e.g., EP standards) ensures purity (>98%). Mass spectrometry (ESI-MS) verifies the molecular ion [M+H]+ at m/z 358.3 .

Advanced: How should researchers address discrepancies in spectroscopic data or computational predictions?

Contradictions between experimental NMR shifts and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can arise from solvent effects or proton exchange dynamics. To resolve this:

- Perform 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations.

- Use explicit solvent models in DFT simulations (e.g., IEF-PCM for aqueous solutions).

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Basic: What are the common impurities in this compound, and how are they quantified?

Major impurities include:

- Sulfapyridine : Detected via HPLC (retention time ~6.2 min) with a UV detector at 254 nm.

- Salicylic acid : Identified by its characteristic fluorescence emission at 450 nm (excitation at 300 nm).

- Diazenyl byproducts : Quantified using LC-MS/MS in negative ion mode. European Pharmacopoeia guidelines specify impurity limits (<0.1% for genotoxic species) .

Advanced: What computational strategies predict the compound’s reactivity and interaction with biological targets?

- DFT Studies : B3LYP/6-311++G(d,p) calculations model electron density distributions, identifying nucleophilic sites (e.g., hydroxyl and amide groups).

- Molecular Docking : AutoDock Vina simulates binding to inflammatory targets (e.g., COX-2), with scoring functions assessing hydrogen bond interactions with Arg120 and Tyr355.

- MD Simulations : NAMD or GROMACS evaluate stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

Advanced: How is this compound’s role in drug metabolism studied?

- In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites. LC-HRMS detects hydroxylated derivatives (e.g., m/z 374.3 [M+H]+).

- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4 substrate midazolam) assess competitive inhibition. IC50 values are calculated using GraphPad Prism dose-response curves.

- Reactive intermediate trapping : Glutathione (GSH) adducts are monitored to evaluate potential hepatotoxicity .

Basic: What are the stability-indicating methods for this compound under varying storage conditions?

- Forced degradation studies : Expose to 40°C/75% RH (ICH Q1A) and analyze degradation products via UPLC-PDA.

- Photostability : IEC 62471-compliant light chambers (1.2 million lux hours) assess UV-induced decomposition.

- pH stability : Buffer solutions (pH 1–9) are used to identify hydrolysis-prone regions (e.g., amide bond cleavage at pH <2) .

Advanced: How do researchers resolve spectral overlaps in complex mixtures containing this compound?

- Multivariate analysis : Partial least squares (PLS) regression deconvolutes overlapping UV-Vis or NMR peaks.

- Hyphenated techniques : LC-NMR or LC-SPE-NMR isolates individual components for unambiguous structural assignment.

- Chemometric tools : Principal component analysis (PCA) differentiates batch-to-batch variations in synthetic routes .

Advanced: What mechanistic insights explain its pharmacological activity in inflammatory models?

- NF-κB inhibition : Luciferase reporter assays in RAW 264.7 macrophages quantify suppression of TNF-α-induced NF-κB activation (IC50 ~5 µM).

- ROS scavenging : DCFH-DA fluorescence assays measure reduction in intracellular reactive oxygen species (ROS) by 40–60% at 10 µM.

- Cytokine profiling : Multiplex ELISA (IL-6, IL-1β) in LPS-stimulated PBMCs demonstrates dose-dependent anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.